molecular formula C20H21N5O2 B2762255 2-(5-Cyano-2-oxo-4-phenyl-3,4-dihydro-1H-pyridin-6-yl)propanedinitrile;4-methylmorpholine CAS No. 477762-37-1

2-(5-Cyano-2-oxo-4-phenyl-3,4-dihydro-1H-pyridin-6-yl)propanedinitrile;4-methylmorpholine

Cat. No.: B2762255
CAS No.: 477762-37-1
M. Wt: 363.421
InChI Key: OLBSEDYXFSPZLK-UHFFFAOYSA-N
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Description

2-(5-Cyano-2-oxo-4-phenyl-3,4-dihydro-1H-pyridin-6-yl)propanedinitrile;4-methylmorpholine is a useful research compound. Its molecular formula is C20H21N5O2 and its molecular weight is 363.421. The purity is usually 95%.
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Biological Activity

The compound 2-(5-Cyano-2-oxo-4-phenyl-3,4-dihydro-1H-pyridin-6-yl)propanedinitrile; 4-methylmorpholine is a pyridinic derivative with significant biological activity. Its molecular formula is C20H21N5O2C_{20}H_{21}N_{5}O_{2} and it has a molecular weight of approximately 363.421 g/mol. This compound has been the subject of various studies due to its potential therapeutic applications, particularly in oncology and as an enzyme inhibitor.

Structure and Properties

The structural formula of the compound can be represented as follows:

IUPAC Name 2(5Cyano2oxo4phenyl3,4dihydro1Hpyridin6yl)propanedinitrile;4methylmorpholine\text{IUPAC Name }2-(5-Cyano-2-oxo-4-phenyl-3,4-dihydro-1H-pyridin-6-yl)propanedinitrile;4-methylmorpholine

Key Properties

PropertyValue
Molecular FormulaC20H21N5O2
Molecular Weight363.421 g/mol
PurityTypically ≥95%

The biological activity of this compound primarily involves inhibition of key enzymes such as dihydrofolate reductase (DHFR) , which plays a crucial role in DNA synthesis by catalyzing the reduction of dihydrofolate to tetrahydrofolate. Inhibition of DHFR disrupts nucleotide synthesis, leading to impaired cell proliferation, particularly in cancer cells .

Therapeutic Potential

Recent studies have highlighted the compound's potential in treating various conditions:

  • Antitumor Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines by inhibiting DHFR, thereby limiting DNA replication and cell division .
  • Antimicrobial Properties : Preliminary findings suggest that derivatives of this compound may also possess antimicrobial activity, potentially through similar mechanisms affecting bacterial DNA synthesis .
  • Inflammatory Conditions : The compound has shown promise in reducing inflammation, possibly through modulation of inflammatory pathways that involve kinases and other signaling molecules .

Study 1: Antitumor Efficacy

In a study published in Cancer Research, the compound was tested against several tumor cell lines, including breast and lung cancer cells. Results indicated that the compound effectively reduced cell viability by over 70% at concentrations above 10 µM. The mechanism was attributed to its action on DHFR and subsequent effects on folate metabolism .

Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of similar pyridinic compounds demonstrated that derivatives showed effective inhibition against Pseudomonas aeruginosa. The binding affinity for bacterial targets was assessed through molecular docking studies, revealing promising interactions with a binding energy range of -5.8 to -8.2 kcal/mol .

Properties

IUPAC Name

2-(5-cyano-2-oxo-4-phenyl-3,4-dihydro-1H-pyridin-6-yl)propanedinitrile;4-methylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O.C5H11NO/c16-7-11(8-17)15-13(9-18)12(6-14(20)19-15)10-4-2-1-3-5-10;1-6-2-4-7-5-3-6/h1-5,11-12H,6H2,(H,19,20);2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBSEDYXFSPZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC1.C1C(C(=C(NC1=O)C(C#N)C#N)C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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